molecular formula C15H17N3O3S2 B12245272 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide

Cat. No.: B12245272
M. Wt: 351.4 g/mol
InChI Key: ISYMXMSRQDHQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C15H17N3O3S2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Tetrahydrothiophene moiety : This contributes to the compound's reactivity and biological activity.
  • Quinoxaline derivative : Known for its pharmacological properties, the presence of this bicyclic structure enhances interaction with biological targets.

The molecular formula is C13H14N2O2SC_{13}H_{14}N_2O_2S, with a molecular weight of approximately 270.39 g/mol.

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of specific kinases involved in inflammatory pathways. It has shown potential in modulating Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) , which plays a critical role in immune responses and inflammation. The presence of the 1,1-dioxide functional group enhances its chemical reactivity, allowing it to interact effectively with various biological targets .

Antimicrobial and Anticancer Activities

Recent studies have evaluated the antimicrobial and anticancer properties of this compound. For instance, it has demonstrated activity against various cancer cell lines, suggesting its potential as an anticancer agent. The compound's derivatives have shown moderate antioxidant activity and significant cytotoxicity against human lung cancer cells (A549) with varying IC50 values .

Case Study 1: Cytotoxicity Against Cancer Cells

In a study assessing the cytotoxic effects of synthesized derivatives of this compound, several compounds were tested against A549 cell lines. The results indicated that certain derivatives exhibited strong cytotoxic effects with IC50 values ranging from 11.20 to 59.61 µg/mL after a 72-hour treatment period .

CompoundIC50 (µg/mL)Cell Line
Compound A11.20A549
Compound B15.73A549
Compound C59.61A549

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of derivatives containing the tetrahydrothiophene structure. The compounds were tested against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus. The results showed promising antimicrobial activity, indicating potential therapeutic applications in treating bacterial infections .

Properties

Molecular Formula

C15H17N3O3S2

Molecular Weight

351.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide

InChI

InChI=1S/C15H17N3O3S2/c1-10-15(18-13-5-3-2-4-12(13)16-10)22-8-14(19)17-11-6-7-23(20,21)9-11/h2-5,11H,6-9H2,1H3,(H,17,19)

InChI Key

ISYMXMSRQDHQQL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.